molecular formula C7H5Cl3O2S B1369270 2,4-Dichloro-3-methylbenzenesulfonyl chloride CAS No. 69145-58-0

2,4-Dichloro-3-methylbenzenesulfonyl chloride

Cat. No. B1369270
CAS RN: 69145-58-0
M. Wt: 259.5 g/mol
InChI Key: XMKNKDQXFBQJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07645759B2

Procedure details

10 ml of chlorosulfonic acid were dropwise added with 4.8 ml of 2,6-dichlorotoluene in two hours, under magnetic stirring at room temperature. After completion of the addition, the mixture was heated at 40° C. for two hours, thereby obtaining a purple solution, which was cooled and carefully poured into ice-water (0.5 l), stirring vigorously. The separated white solid was filtered, triturated, washed with water, dried over KOH and purified by washing with n-hexane, adding 200 ml of solvent under strong stirring. The mixture was filtered, the solid was discarded and the solvent was evaporated to dryness to obtain 2,4-dichloro-3-methyl-benzenesulfonyl chloride as a crystalline white solid. Yield: 85%.
[Compound]
Name
ice water
Quantity
0.5 L
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH3:9].[Cl:10][S:11](O)(=[O:13])=[O:12]>>[Cl:1][C:2]1[C:3]([CH3:9])=[C:4]([Cl:8])[CH:5]=[CH:6][C:7]=1[S:11]([Cl:10])(=[O:13])=[O:12]

Inputs

Step One
Name
ice water
Quantity
0.5 L
Type
reactant
Smiles
Step Two
Name
Quantity
4.8 mL
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)C
Name
Quantity
10 mL
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under magnetic stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 40° C. for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
obtaining a purple solution, which
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
STIRRING
Type
STIRRING
Details
stirring vigorously
FILTRATION
Type
FILTRATION
Details
The separated white solid was filtered
CUSTOM
Type
CUSTOM
Details
triturated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over KOH
CUSTOM
Type
CUSTOM
Details
purified
WASH
Type
WASH
Details
by washing with n-hexane
ADDITION
Type
ADDITION
Details
adding 200 ml of solvent under strong stirring
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1C)Cl)S(=O)(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.